molecular formula C6H7BrN2O B1381558 2-Bromo-5-methoxypyridin-4-amine CAS No. 1417644-40-6

2-Bromo-5-methoxypyridin-4-amine

Cat. No. B1381558
CAS RN: 1417644-40-6
M. Wt: 203.04 g/mol
InChI Key: ZMXFLZUNHINXLA-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H7BrN2O. It has a molecular weight of 203.04 g/mol . This compound is also known by other names such as 4-Amino-5-bromo-2-methoxypyridine and 5-BROMO-2-METHOXY-PYRIDIN-4-YLAMINE .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-methoxypyridin-4-amine include a molecular weight of 203.04 g/mol and a molecular formula of C6H7BrN2O . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound also has a topological polar surface area of 48.1 Ų .

Scientific Research Applications

Crystallography

The compound has been used in crystal structure analysis to understand molecular and atomic configurations. The crystal structure of a derivative, 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine, has been studied, providing insights into the arrangement of molecules and the potential for developing new materials .

Organic Electronics

Derivatives of 2-Bromo-5-methoxypyridin-4-amine may be useful in the development of organic light-emitting diodes (OLEDs) or organic solar cells. Their ability to form π-conjugated systems makes them suitable for these applications, potentially leading to more efficient and flexible electronic devices.

Molecular Recognition

The specific interactions between compounds like 2-Bromo-5-methoxypyridin-4-amine and certain molecules can be exploited in the design of sensors or targeted drug delivery systems. This application is particularly relevant in the development of diagnostic tools and precision medicine.

Medicinal Chemistry

In the pharmaceutical industry, this compound is a valuable intermediate for the synthesis of various drugs. Its derivatives are being explored for their therapeutic potential, including as kinase inhibitors which are important in cancer treatment .

Material Science

The compound’s derivatives can be used to create new materials with unique properties. For example, they can be incorporated into polymers to enhance stability, conductivity, or to introduce specific functionalities for advanced material applications.

Catalysis

2-Bromo-5-methoxypyridin-4-amine is used in catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating complex organic compounds, including polymers and pharmaceuticals .

Analytical Chemistry

As a building block, this compound is used in the synthesis of reagents and standards that are crucial in analytical chemistry for the quantification and qualification of samples in various research and industrial applications .

Agrochemistry

In agrochemical research, derivatives of 2-Bromo-5-methoxypyridin-4-amine are investigated for their potential use as herbicides or pesticides. The modification of this compound can lead to the development of new products that are more effective and environmentally friendly .

properties

IUPAC Name

2-bromo-5-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXFLZUNHINXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1417644-40-6
Record name 2-Bromo-5-methoxypyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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